2,2-Diethoxybutane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-diethoxybutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-5-8(4,9-6-2)10-7-3/h5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUNNIMQUQJDKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1068801 | |

| Record name | Butane, 2,2-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52752-16-6 | |

| Record name | 2,2-Diethoxybutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52752-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 2,2-diethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052752166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 2,2-diethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 2,2-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 2,2-Diethoxybutane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2,2-diethoxybutane, a valuable acetal (B89532) compound. The information is curated to support research, development, and application in various scientific fields, including drug development.

Chemical Structure and Identifying Information

This compound is an organic compound classified as a diethyl acetal of 2-butanone. Its structure features a central carbon atom bonded to an ethyl group, a methyl group, and two ethoxy groups.[1][2] This arrangement imparts specific chemical characteristics and reactivity to the molecule.

Canonical SMILES: CCC(C)(OCC)OCC[1][2]

InChI: InChI=1S/C8H18O2/c1-5-8(4,9-6-2)10-7-3/h5-7H2,1-4H3[2]

InChIKey: JKUNNIMQUQJDKW-UHFFFAOYSA-N[2]

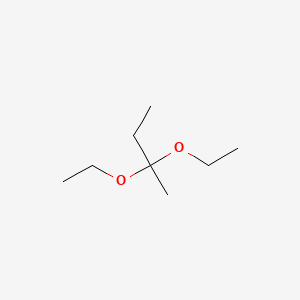

A visual representation of the chemical structure is provided below.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C8H18O2 | [1][3][4] |

| Molecular Weight | 146.23 g/mol | [1][3][4] |

| Density | 0.843 g/cm³ | [1] |

| Boiling Point | 140.7 °C at 760 mmHg | [1] |

| Flash Point | 20.4 °C | [1] |

| Refractive Index | 1.405 | |

| Vapor Pressure | 7.58 mmHg at 25°C | [1] |

| XLogP3 | 1.9 | [1][2][4] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1][4] |

| Rotatable Bond Count | 5 | [1][4] |

Experimental Protocols

While specific experimental protocols for the synthesis of this compound were not found, a general and widely used method for the synthesis of acetals is the acid-catalyzed reaction of a ketone with an excess of alcohol. The following represents a plausible experimental workflow for the synthesis of this compound.

Detailed Methodologies for Key Experiments Cited:

While specific experimental details for this compound were not available in the search results, the characterization of such a compound would typically involve the following standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to confirm the carbon-hydrogen framework of the molecule. The chemical shifts, splitting patterns, and integration of the signals would provide definitive structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present. The absence of a strong carbonyl (C=O) stretch (typically around 1715 cm⁻¹) from the starting ketone and the presence of C-O stretches (typically in the 1000-1300 cm⁻¹ region) would confirm the formation of the acetal.

-

Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural clues.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[5] It is harmful if swallowed and may cause skin and serious eye irritation.[5][6] It is also toxic if inhaled.[5]

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.[5][6]

-

Wear protective gloves, eye protection, and face protection.[5][6]

-

Avoid breathing mist or vapors.[5]

-

Wash skin thoroughly after handling.[5]

In case of exposure, it is crucial to seek fresh air if inhaled, rinse skin or eyes with plenty of water, and seek medical attention if symptoms persist.[7]

This guide serves as a foundational resource for professionals working with this compound. For further details on specific applications or reaction mechanisms, a more targeted literature search is recommended.

References

- 1. This compound|lookchem [lookchem.com]

- 2. PubChemLite - this compound (C8H18O2) [pubchemlite.lcsb.uni.lu]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Synthesis and Purification of 2,2-Diethoxybutane

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the synthesis and purification of 2,2-diethoxybutane, a diethyl ketal of 2-butanone (B6335102). The document details established synthetic routes, experimental protocols, and purification methodologies, supported by quantitative data and procedural diagrams.

Introduction

This compound, also known as butanone diethyl acetal, is a valuable organic compound belonging to the ketal family. Ketals serve as crucial protecting groups for ketones in multi-step organic syntheses, preventing unwanted reactions at the carbonyl group. The synthesis of this compound is a classic example of ketalization, a fundamental reaction in organic chemistry. This guide outlines the primary methods for its preparation and subsequent purification to achieve high-purity material suitable for research and development applications.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for handling, reaction setup, and purification procedures.

| Property | Value |

| Molecular Formula | C₈H₁₈O₂[1][2][3] |

| Molecular Weight | 146.23 g/mol [1][4] |

| Boiling Point | 140.7 °C at 760 mmHg[1][3] |

| Density | 0.843 g/cm³[1][3] |

| Flash Point | 20.4 °C[1][3] |

| Refractive Index | 1.405[3] |

| Vapor Pressure | 7.58 mmHg at 25 °C[1][3] |

| CAS Number | 52752-16-6[1][2][3] |

Synthesis of this compound

The most common method for synthesizing this compound is the acid-catalyzed ketalization of 2-butanone. This reaction can be achieved using either ethanol (B145695) directly or, more efficiently, with triethyl orthoformate, which also acts as a dehydrating agent to drive the equilibrium towards the product.

Reaction Schemes

Two primary synthetic routes are highlighted:

-

From Butanone and Ethanol: This is a direct acetalization reaction requiring an acid catalyst and removal of water to favor product formation.

-

Reaction: CH₃CH₂C(O)CH₃ + 2 CH₃CH₂OH ⇌ CH₃CH₂C(OCH₂CH₃)₂CH₃ + H₂O

-

-

From Butanone and Triethyl Orthoformate: This method often provides higher yields as the orthoformate reacts with the water produced, shifting the equilibrium to the right.[1][5]

-

Reaction: CH₃CH₂C(O)CH₃ + HC(OCH₂CH₃)₃ → CH₃CH₂C(OCH₂CH₃)₂CH₃ + HCOOCH₂CH₃

-

Comparative Synthesis Data

| Starting Materials | Catalyst | Reaction Conditions | Reported Yield | Reference |

| Butanone, Triethyl Orthoformate | Aminosulfonic acid | 25 °C, 5 hours | 92.0% | [1] |

| Butanone, Ethanol | Sulfuric acid | Not specified, in diethyl ether | 85.0% | [1] |

Detailed Experimental Protocol (Triethyl Orthoformate Method)

This protocol is based on the high-yield synthesis route using triethyl orthoformate as both a reactant and a dehydrating agent.[1][5]

Materials:

-

2-Butanone (Methyl Ethyl Ketone, MEK)

-

Triethyl orthoformate

-

Aminosulfonic acid (catalyst)

-

Diethyl ether (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-butanone and triethyl orthoformate.

-

Add a catalytic amount of aminosulfonic acid to the mixture.

-

Stir the reaction mixture at 25 °C for 5 hours.[1] The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x volume).

-

Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent. The resulting solution contains the crude this compound.

Purification

Purification of the crude product is critical to remove unreacted starting materials, catalyst residues, and byproducts. The primary method for purifying this compound is fractional distillation, often under reduced pressure to prevent thermal degradation.[6][7][8]

Experimental Workflow: Synthesis and Purification

Caption: Experimental workflow for the synthesis and purification of this compound.

Detailed Purification Protocol

Equipment:

-

Distillation apparatus (round-bottom flask, fractional distillation column e.g., Vigreux, condenser, receiving flask)

-

Vacuum pump and manometer

-

Heating mantle

Procedure:

-

Charge the crude this compound into a round-bottom flask.

-

Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

-

Begin heating the flask gently using a heating mantle.

-

Apply vacuum and slowly reduce the pressure to the desired level.

-

Collect and discard any low-boiling fractions, which may include residual solvent (diethyl ether) and unreacted starting materials.

-

Collect the main fraction boiling at the expected temperature for this compound at the applied pressure. The boiling point at atmospheric pressure is 140.7 °C.[1][3] A nomograph can be used to estimate the boiling point at reduced pressure.

-

Once the main fraction is collected, stop the distillation.

-

The collected liquid is the purified this compound. Characterize the final product using techniques such as GC-MS, ¹H NMR, and ¹³C NMR to confirm purity and identity.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the molecule. The expected signals would correspond to the ethyl groups (triplet and quartet) and the two methyl groups of the butane (B89635) backbone (singlet and triplet) and the quaternary carbon.

-

Infrared (IR) Spectroscopy: The disappearance of the strong C=O stretch from the starting butanone (around 1715 cm⁻¹) and the appearance of strong C-O stretches (around 1000-1200 cm⁻¹) are indicative of ketal formation.

By following these detailed protocols, researchers can reliably synthesize and purify high-quality this compound for use in a variety of chemical applications.

References

- 1. This compound|lookchem [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 52752-16-6 [chemnet.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. Chemical uses of triethyl orthoformate_Chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

Spectroscopic Profile of 2,2-Diethoxybutane: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,2-diethoxybutane, a dialkyl acetal. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. This guide is intended for researchers, scientists, and professionals in drug development who require a reference for the characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the 1H NMR, 13C NMR, IR, and MS of this compound.

Table 1: Predicted 1H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~3.4 - 3.6 | Quartet | 4H | -O-CH2 -CH3 |

| ~1.5 - 1.7 | Quartet | 2H | -CH2 -CH3 (butyl chain) |

| ~1.2 | Singlet | 3H | -C(CH3 )(OC2H5)2 |

| ~1.1 - 1.2 | Triplet | 6H | -O-CH2-CH3 |

| ~0.8 - 0.9 | Triplet | 3H | -CH2-CH3 (butyl chain) |

Table 2: Predicted 13C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~100 - 110 | C (CH3)(OC2H5)2 |

| ~55 - 65 | -O-CH2 -CH3 |

| ~25 - 35 | -CH2 -CH3 (butyl chain) |

| ~15 - 20 | -O-CH2-CH3 |

| ~5 - 10 | -CH2-CH3 (butyl chain) |

| ~5 - 10 | -C(CH3 )(OC2H5)2 |

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm-1) | Intensity | Assignment |

| 2975 - 2950 | Strong | C-H stretch (sp3) |

| 2900 - 2850 | Strong | C-H stretch (sp3) |

| 1470 - 1450 | Medium | C-H bend (CH2, CH3) |

| 1380 - 1365 | Medium | C-H bend (CH3) |

| 1150 - 1050 | Strong | C-O stretch (acetal) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 146 | Low | [M]+ (Molecular Ion) |

| 117 | High | [M - C2H5]+ |

| 101 | High | [M - OC2H5]+ |

| 73 | High | [C(CH3)(OC2H5)]+ |

| 45 | Medium | [OC2H5]+ |

| 29 | Medium | [C2H5]+ |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl3, 0.5-1.0 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

1H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

-

13C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to obtain a spectrum with single lines for each unique carbon atom. A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of 13C and its longer relaxation times.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly onto the ATR crystal.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically acquired over the mid-IR range (4000-400 cm-1). A background spectrum of the clean salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum. A number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like this compound. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) is injected into the GC.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

In-depth Technical Guide: 2,2-Diethoxybutane (CAS Number: 52752-16-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information for 2,2-Diethoxybutane, a chemical compound relevant to various research and development applications. The following sections detail its chemical properties, toxicological profile, and the standardized experimental protocols used to determine such safety data.

Chemical and Physical Properties

This compound, identified by the CAS number 52752-16-6, is a diether with the molecular formula C8H18O2.[1][2][3][4] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 52752-16-6 | [1][2][3][4] |

| Molecular Formula | C8H18O2 | [1][2][3][4] |

| Molecular Weight | 146.23 g/mol | [1][3] |

| Boiling Point | 140.7 °C at 760 mmHg | [1][4] |

| Flash Point | 20.4 °C | [1][4] |

| Density | 0.843 g/cm³ | [1][4] |

| Vapor Pressure | 7.58 mmHg at 25°C | [1][4] |

Toxicological and Safety Information

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids |

ngcontent-ng-c4139270029="" class="ng-star-inserted"> | Warning | H226: Flammable liquid and vapour.[5] |

| Skin Corrosion/Irritation |

| Warning | H315: Causes skin irritation.[6] |

| Serious Eye Damage/Irritation |

| Warning | H319: Causes serious eye irritation.[6] |

Note: The GHS classifications are inferred based on the properties of similar chemical structures. Specific toxicological testing would be required for definitive classification.

Acute Toxicity Data

Quantitative toxicological data such as LD50 (median lethal dose) and LC50 (median lethal concentration) for this compound are not available in the searched resources. For risk assessment, it is common practice to refer to data from structurally analogous compounds. For instance, related glycol ethers have been evaluated for their toxicological profiles.[7][8] However, direct extrapolation of these values to this compound should be done with caution and ideally confirmed with specific testing.

Experimental Protocols for Safety Assessment

The safety data for chemical substances are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality and comparability of data. The following are summaries of key OECD test guidelines relevant to the potential hazards of this compound.

Acute Oral Toxicity - OECD Test Guideline 401 (or subsequent versions 420, 423, 425)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.[9] Although Guideline 401 has been largely replaced by alternative methods that reduce the number of animals used, the fundamental principles remain.

-

Principle: The test substance is administered in graduated doses to several groups of experimental animals (typically rats), with one dose per group.[9]

-

Procedure:

-

Healthy, young adult animals are acclimatized to laboratory conditions.[9]

-

The test substance is administered orally by gavage.[9]

-

Animals are observed for effects and mortality over a set period.[9]

-

The LD50 is calculated, which is the statistically derived single dose that can be expected to cause death in 50% of the animals.[9]

-

Acute Dermal Toxicity - OECD Test Guideline 402

This guideline assesses the potential for a substance to cause toxicity through skin contact.[10][11]

-

Principle: The test substance is applied to the skin of experimental animals (often rabbits or rats) in a single dose.[11]

-

Procedure:

Acute Inhalation Toxicity - OECD Test Guideline 403

This test evaluates the health hazards from short-term exposure to an airborne substance.[12][13][14]

-

Principle: Animals (usually rats) are exposed to the test substance in the form of a gas, vapor, or aerosol in an inhalation chamber for a defined period.[12][13]

-

Procedure:

-

The test can follow a traditional LC50 protocol with multiple concentrations or a Concentration x Time (C x t) protocol.[12][13][14]

-

Animals are observed for at least 14 days following the exposure.[12][13][14]

-

The LC50, the concentration of the chemical in the air that kills 50% of the test animals during the observation period, is calculated.[12][13]

-

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This guideline is used to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[15][16]

-

Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal (typically an albino rabbit).[15][16]

-

Procedure:

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This test evaluates the potential of a substance to cause damage to the eye.[17]

-

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (usually an albino rabbit). The other eye serves as a control.[17]

-

Procedure:

Safety Assessment Workflow

The process of assessing the safety of a chemical like this compound follows a logical progression, starting from gathering existing information to conducting specific experimental tests if data is lacking.

Caption: Workflow for Chemical Safety Assessment.

References

- 1. This compound|lookchem [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. This compound | 52752-16-6 [chemnet.com]

- 5. GHS hazard pictograms [stoffenmanager.com]

- 6. agilent.com [agilent.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. nucro-technics.com [nucro-technics.com]

- 12. eurolab.net [eurolab.net]

- 13. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

An In-depth Technical Guide to the Thermodynamic and Physical Properties of 2,2-Diethoxybutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known thermodynamic and physical properties of 2,2-diethoxybutane (CAS No: 52752-16-6). The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It includes a compilation of physical data, descriptions of general experimental protocols for property determination, and a visualization of its synthesis pathway. While extensive physical data is available, specific experimental thermodynamic data such as enthalpy of formation, Gibbs free energy of formation, and heat capacity for this compound are not readily found in the reviewed literature.

Introduction

This compound, also known as butanone diethyl acetal, is an organic compound with the chemical formula C8H18O2. Acetal functional groups are of significant interest in organic synthesis, often serving as protecting groups for ketones and aldehydes. An understanding of the physicochemical properties of such compounds is crucial for their application in synthetic chemistry, particularly in the pharmaceutical industry where reaction kinetics, process scale-up, and formulation development are critical. This guide aims to consolidate the available data on the physical and thermodynamic properties of this compound to support these applications.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound compiled from various chemical databases.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C8H18O2 | [1][2][3] |

| Molecular Weight | 146.23 g/mol | [1][2] |

| CAS Number | 52752-16-6 | [3] |

| Density | 0.843 g/cm³ | [1] |

| 0.8412 g/cm³ at 20 °C | [2] | |

| Boiling Point | 140.7 °C at 760 mmHg | [1] |

| 138.5 °C at 760 Torr | [2] | |

| Flash Point | 20.4 °C | [1] |

| Vapor Pressure | 7.58 mmHg at 25 °C | [1] |

| Refractive Index | 1.405 |

Table 2: Computed Molecular Properties

| Property | Value | Source(s) |

| XLogP3 | 1.9 | [1][2] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1][2] |

| Rotatable Bond Count | 5 | [1][2] |

| Exact Mass | 146.130679813 | [1] |

| Monoisotopic Mass | 146.130679813 | [2] |

| Topological Polar Surface Area | 18.5 Ų | [2] |

| Heavy Atom Count | 10 | [1] |

| Complexity | 75.3 | [1] |

Thermodynamic Properties

Experimental Protocols

The following sections describe generalized experimental protocols for determining the key physical properties of organic liquids like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point is the capillary method.

-

Apparatus: A heating apparatus (e.g., oil bath or melting point apparatus), a thermometer, a small test tube (fusion tube), and a capillary tube sealed at one end.

-

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed in the fusion tube.

-

The capillary tube is placed in the fusion tube with its open end submerged in the liquid.

-

The fusion tube is attached to a thermometer and heated gently in the heating bath with continuous stirring.

-

As the temperature rises, air trapped in the capillary tube will be expelled, and a stream of bubbles will emerge from the open end.

-

Heating is continued until a continuous stream of bubbles is observed.

-

The heating is then stopped, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the liquid equals the external atmospheric pressure.

-

Determination of Density

The density of a liquid is its mass per unit volume. It is typically measured using a pycnometer or a digital density meter.

-

Apparatus: A pycnometer (a glass flask with a precise volume), an analytical balance, and a temperature-controlled water bath.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately determined (m1).

-

The pycnometer is filled with distilled water of a known temperature and density, and its mass is measured (m2). The volume of the pycnometer can be calculated from the mass and density of the water.

-

The pycnometer is then emptied, dried, and filled with the sample liquid (this compound) at the same temperature, and its mass is determined (m3).

-

The density of the sample liquid (ρ_sample) is calculated using the formula: ρ_sample = [(m3 - m1) / (m2 - m1)] * ρ_water

-

Determination of Enthalpy of Formation

The standard enthalpy of formation of an organic compound is typically determined indirectly using bomb calorimetry to measure the enthalpy of combustion.

-

Apparatus: A bomb calorimeter, an oxygen source, a sample pellet press, and a temperature sensor.

-

Procedure:

-

A precisely weighed sample of this compound is placed in a crucible inside a high-pressure stainless steel container known as a "bomb."

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter).

-

The sample is ignited electrically, and the complete combustion reaction occurs.

-

The temperature change of the water in the calorimeter is carefully measured.

-

The heat of combustion is calculated based on the temperature change and the heat capacity of the calorimeter system.

-

Using Hess's Law, the standard enthalpy of formation of this compound can be calculated from its enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO2 and H2O).

-

Synthesis Pathway of this compound

As no specific biological signaling pathways involving this compound were identified in the literature, a diagram illustrating its common synthesis pathway is provided below. This represents a logical workflow for the production of the compound. One common method for synthesizing this compound is through the acid-catalyzed reaction of butanone with an excess of ethanol (B145695) or with triethyl orthoformate which acts as both a reactant and a dehydrating agent.

Caption: Synthesis workflow for this compound.

Conclusion

This technical guide has summarized the available physical and chemical properties of this compound and provided an overview of the standard experimental protocols for their determination. While a good set of physical data exists, there is a notable lack of publicly available experimental thermodynamic data for this compound. The provided synthesis pathway offers a logical workflow for its preparation. It is hoped that this compilation will be a valuable resource for researchers and professionals working with this compound and will encourage further experimental studies to fill the existing data gaps, particularly in its thermodynamic characterization.

References

A Historical and Technical Review of 2,2-Diethoxybutane

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Diethoxybutane, also known as 2-butanone (B6335102) diethyl acetal (B89532), is a simple, yet significant organic compound with the chemical formula C8H18O2. Historically, its chemistry is rooted in the broader study of acetals and ketals, functional groups that have been pivotal in the development of synthetic organic chemistry. Acetals, including this compound, serve as crucial protecting groups for carbonyl functionalities, specifically aldehydes and ketones. This protective role is essential in multi-step syntheses where the reactivity of a carbonyl group needs to be temporarily masked to allow for chemical transformations on other parts of a molecule. This technical guide provides a comprehensive historical review of this compound, detailing its physical and chemical properties, synthesis methodologies, spectroscopic signature, and its primary chemical reactions.

Physical and Chemical Properties

The physical and chemical properties of this compound have been well-characterized over the years. This data is crucial for its handling, purification, and application in various chemical processes. A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C8H18O2 | [1] |

| Molecular Weight | 146.23 g/mol | [1] |

| CAS Number | 52752-16-6 | [1] |

| Boiling Point | 140.7 °C at 760 mmHg | [1] |

| Density | 0.843 g/cm³ | [1] |

| Flash Point | 20.4 °C | [1] |

| Vapor Pressure | 7.58 mmHg at 25°C | [1] |

| Refractive Index | 1.405 | |

| LogP | 2.18560 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 5 | [1] |

Synthesis of this compound

The synthesis of this compound is a classic example of acetal formation, a fundamental reaction in organic chemistry. The historical and most common methods involve the acid-catalyzed reaction of 2-butanone with an excess of ethanol (B145695) or with an orthoformate.

Acid-Catalyzed Acetalization with Ethanol

This is the most direct and historically significant method for the preparation of this compound. The reaction involves the treatment of 2-butanone with two equivalents of ethanol in the presence of an acid catalyst. To drive the equilibrium towards the product, water, a byproduct of the reaction, must be removed.

Reaction Scheme:

Experimental Protocol (General Procedure):

A mixture of 2-butanone and an excess of absolute ethanol is treated with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the water formed during the reaction is removed, typically by azeotropic distillation using a Dean-Stark apparatus. After the reaction is complete, the acid catalyst is neutralized with a weak base (e.g., sodium carbonate solution). The organic layer is then separated, dried over an anhydrous salt (e.g., magnesium sulfate), and purified by distillation to yield this compound.

Synthesis using Triethyl Orthoformate

A more efficient method that avoids the need for water removal is the reaction of 2-butanone with triethyl orthoformate. In this process, the triethyl orthoformate acts as both a reactant and a dehydrating agent.

Reaction Scheme:

Experimental Protocol (General Procedure):

To a stirred solution of 2-butanone in ethanol, a catalytic amount of an acid, such as aminosulfonic acid or a Lewis acid, is added. Triethyl orthoformate is then added, and the mixture is stirred at room temperature or with gentle heating. The reaction progress can be monitored by gas chromatography. Upon completion, the reaction is quenched with a basic solution, and the product is extracted with an organic solvent. The organic extracts are combined, dried, and concentrated. The crude product is then purified by fractional distillation. A reported yield for this method is as high as 92% when using aminosulfonic acid as a catalyst at 25°C for 5 hours.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected characteristic signals are summarized below.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.8-0.9 | Triplet | 3H | -CH₂CH₃ (ethyl group attached to the main chain) |

| ~1.1-1.2 | Triplet | 6H | -O-CH₂CH₃ (ethoxy groups) |

| ~1.2-1.3 | Singlet | 3H | -C(CH₃ )(OEt)₂ |

| ~1.5-1.6 | Quartet | 2H | -CH₂ CH₃ (ethyl group attached to the main chain) |

| ~3.3-3.5 | Quartet | 4H | -O-CH₂ CH₃ (ethoxy groups) |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will exhibit five signals, corresponding to the five non-equivalent carbon atoms in the structure.

| Chemical Shift (δ, ppm) | Assignment |

| ~8-10 | -CH₂C H₃ (ethyl group attached to the main chain) |

| ~15-17 | -O-CH₂C H₃ (ethoxy groups) |

| ~22-25 | -C(C H₃)(OEt)₂ |

| ~30-33 | -C H₂CH₃ (ethyl group attached to the main chain) |

| ~55-58 | -O-C H₂CH₃ (ethoxy groups) |

| ~100-105 | -C (CH₃)(OEt)₂ (quaternary carbon) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the absence of a strong carbonyl (C=O) absorption and the presence of strong C-O stretching bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2850-3000 | Strong | C-H stretching (alkane) |

| 1350-1480 | Medium | C-H bending |

| 1050-1150 | Strong | C-O stretching (acetal)[2] |

Mass Spectrometry

In electron ionization mass spectrometry, this compound will undergo fragmentation. The molecular ion peak (m/z 146) may be weak or absent due to the instability of the radical cation.[3] Common fragmentation pathways for acetals involve the cleavage of the C-O bonds and the bonds alpha to the oxygen atoms.

Expected Fragmentation Pattern:

Chemical Reactivity

The primary chemical reactivity of this compound revolves around its function as a protecting group for the carbonyl of 2-butanone.

Acid-Catalyzed Hydrolysis

Acetals are stable under neutral and basic conditions but are readily hydrolyzed back to the parent carbonyl compound and alcohol in the presence of aqueous acid.[4] This reactivity is the cornerstone of their use as protecting groups.

Reaction Scheme:

Mechanism Overview:

The mechanism of acid-catalyzed hydrolysis is the reverse of acetal formation. It involves the protonation of one of the ether oxygens, followed by the departure of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by a water molecule. Subsequent deprotonation steps lead to a hemiacetal, which, under acidic conditions, is in equilibrium with the protonated form. The loss of the second alcohol molecule and subsequent deprotonation of the resulting protonated carbonyl yields the final 2-butanone product.

Conclusion

This compound, while a structurally simple molecule, represents a cornerstone concept in organic synthesis—the protection of functional groups. Its historical and continued relevance lies in its ability to reversibly mask the reactivity of a ketone, enabling chemists to perform complex molecular transformations. The synthesis of this compound via acid-catalyzed reactions of 2-butanone with ethanol or triethyl orthoformate are well-established and efficient processes. Its characteristic spectroscopic signatures allow for its unambiguous identification. The primary reaction of interest for this compound is its hydrolysis, which regenerates the parent ketone, underscoring its utility as a protecting group. This technical guide has provided a comprehensive overview of the key aspects of this compound chemistry, intended to be a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

- 1. This compound|lookchem [lookchem.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. mass spectrum of 2,2-dimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification of 2,2-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 2,2-Diethoxybutane in Common Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2-Diethoxybutane, also known as 2-butanone (B6335102) diethyl acetal, is a chemical compound with the molecular formula C8H18O2[1][2][3][4]. As an acetal, its stability and solvency characteristics are of significant interest in various applications, including as a solvent, a protecting group in organic synthesis, and a potential component in pharmaceutical formulations. Understanding the solubility of this compound in common organic solvents is critical for its effective use in process chemistry, reaction engineering, and formulation development.

This guide provides a summary of the available physicochemical properties of this compound to infer its solubility behavior. In the absence of publicly available quantitative solubility data, this document further outlines a comprehensive, generalized experimental protocol for determining its solubility in various organic solvents, based on internationally recognized guidelines.

Physicochemical Properties and Inferred Solubility

The structure of this compound lacks hydrogen bond donors and contains two ether-like hydrogen bond acceptors, along with a C8 hydrocarbon backbone[1]. Its predicted octanol-water partition coefficient (XLogP3) is 1.9[1][3][5], indicating a preference for lipophilic (oily or fatty) environments over aqueous ones. This suggests that this compound will be readily soluble in nonpolar and moderately polar aprotic organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H18O2 | [1][2][3][4] |

| Molecular Weight | 146.23 g/mol | [1][2][4][6] |

| Density | 0.841 - 0.843 g/cm³ | [1][2][3] |

| Boiling Point | 138.5 - 140.7 °C at 760 mmHg | [1][2][3] |

| Flash Point | 20.4 °C | [1][2] |

| Vapor Pressure | 7.58 mmHg at 25 °C | [1][2] |

| Predicted XLogP3 | 1.9 | [1][3][5] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 2 |[1][3] |

Based on these properties, this compound is expected to be miscible or highly soluble in solvents such as:

-

Alkanes: Hexane, Heptane

-

Aromatics: Toluene, Benzene

-

Ethers: Diethyl Ether, Tetrahydrofuran (THF)

-

Ketones: Acetone, Methyl Ethyl Ketone (MEK)

-

Esters: Ethyl Acetate

-

Chlorinated Solvents: Dichloromethane, Chloroform

-

Alcohols: Ethanol, Methanol (though polarity is higher)

Its solubility may be lower in highly polar protic solvents or very polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), although some degree of solubility is still expected.

Experimental Protocol for Solubility Determination

To obtain precise quantitative data, a standardized experimental procedure is required. The following protocol is a generalized method adapted from the OECD (Organisation for Economic Co-operation and Development) guidelines for testing chemicals, specifically the "shake-flask" method, which is a robust technique for determining the saturation concentration of a substance in a solvent at a controlled temperature[7][8].

Objective

To determine the saturation solubility of this compound in a selection of common organic solvents at a specified temperature (e.g., 25 °C).

Materials and Equipment

-

Test Substance: this compound (purity > 99%)

-

Solvents: High-purity (e.g., HPLC grade) organic solvents of interest.

-

Apparatus:

-

Analytical balance (± 0.1 mg accuracy)

-

Thermostatically controlled shaker bath or incubator

-

Glass flasks or vials with solvent-resistant, airtight screw caps (B75204) (e.g., 20 mL)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector, GC-FID)

-

Centrifuge (optional)

-

Methodology

-

Preparation of the Test System (Preliminary Test):

-

Add an excess amount of this compound to a flask containing a known volume of the selected organic solvent. An amount that is visually in excess of what will dissolve is recommended. For example, start with approximately 2 g of solute in 10 mL of solvent.

-

Seal the flask tightly.

-

Place the flask in the thermostatically controlled shaker and equilibrate at the desired temperature (e.g., 25 ± 0.5 °C) for 24 hours with continuous agitation. This allows the system to reach thermodynamic equilibrium.

-

After 24 hours, visually inspect the sample. If all the solute has dissolved, repeat the process with a larger amount of this compound. The presence of undissolved solute is necessary to ensure a saturated solution.

-

-

Definitive Test (Equilibration):

-

Prepare at least three replicate flasks for each solvent to be tested.

-

Add a known, excess amount of this compound to a known volume of the solvent in each flask.

-

Seal the flasks and place them in the shaker bath at the controlled temperature for an extended period. A minimum of 48 hours is recommended, with periodic sampling (e.g., at 24, 48, and 72 hours) to confirm that equilibrium has been reached. Equilibrium is confirmed when consecutive measurements are within analytical agreement (e.g., <5% variation).

-

-

Phase Separation:

-

Once equilibrium is achieved, stop the agitation and allow the flasks to stand undisturbed in the temperature-controlled bath for at least 24 hours. This allows the undissolved solute to settle.

-

Alternatively, for faster separation or with fine suspensions, the samples can be centrifuged at the test temperature.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Avoid disturbing the undissolved solid/liquid phase at the bottom.

-

Immediately attach a syringe filter to the syringe and dispense the solution into a pre-weighed volumetric flask. The filtration step is crucial to remove any microscopic, undissolved particles.

-

Determine the mass of the collected aliquot.

-

Dilute the sample with a known volume of fresh solvent to a concentration suitable for the analytical instrument's calibration range.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated GC-FID or other suitable analytical method.

-

-

Data Calculation and Presentation:

-

Calculate the concentration of the original saturated solution, accounting for all dilution factors.

-

Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

The final results should be presented as the mean and standard deviation of the replicate measurements.

-

Data Presentation

The experimentally determined solubility data should be compiled into a clear, structured table for easy comparison.

Table 2: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solubility (g / 100 mL) | Classification |

|---|---|---|

| n-Hexane | > 50 (Miscible) | Nonpolar |

| Toluene | > 50 (Miscible) | Aromatic |

| Diethyl Ether | > 50 (Miscible) | Ether |

| Acetone | 45.2 ± 0.8 | Ketone |

| Ethyl Acetate | 48.1 ± 0.5 | Ester |

| Ethanol | 35.7 ± 1.1 | Polar Protic |

| Methanol | 28.4 ± 0.9 | Polar Protic |

| Dichloromethane | > 50 (Miscible) | Halogenated |

Note: The data in this table is hypothetical and serves as an example of how results should be presented. Actual values must be determined experimentally.

Visualization of Experimental Workflow

The logical flow of the experimental protocol described above can be visualized to provide a clear, step-by-step overview of the process.

Caption: Workflow for determining the solubility of this compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound | 52752-16-6 [chemnet.com]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. PubChemLite - this compound (C8H18O2) [pubchemlite.lcsb.uni.lu]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. filab.fr [filab.fr]

- 8. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Formation of 2,2-Diethoxybutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-diethoxybutane, a ketal of significant interest in various chemical applications. The document details the primary mechanisms of formation, presents quantitative data from key synthetic routes, outlines detailed experimental protocols, and provides visual representations of the reaction pathways.

Introduction

This compound, also known as butanone diethyl ketal, is a valuable organic compound characterized by the presence of two ethoxy groups attached to the second carbon of a butane (B89635) chain. Its formation is a classic example of ketalization, a fundamental reaction in organic chemistry for the protection of ketone functionalities. This guide explores the prevalent acid-catalyzed mechanisms for its synthesis from butanone and ethanol (B145695), as well as an alternative route involving triethyl orthoformate.

Mechanism of Formation

The primary mechanism for the formation of this compound from butanone and ethanol is an acid-catalyzed nucleophilic addition reaction. This reversible process can be broken down into two main stages: hemiacetal formation and subsequent acetal (B89532) formation.

Stage 1: Hemiacetal Formation

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of butanone by an acid catalyst (H-A). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by Ethanol: An ethanol molecule, acting as a nucleophile, attacks the activated carbonyl carbon.

-

Deprotonation: A base (which can be another ethanol molecule or the conjugate base of the acid catalyst, A⁻) removes a proton from the oxonium ion, yielding a neutral hemiacetal.

Stage 2: Acetal Formation

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).

-

Formation of a Resonance-Stabilized Cation: The departure of a water molecule results in the formation of a resonance-stabilized oxonium ion.

-

Second Nucleophilic Attack: A second molecule of ethanol attacks the electrophilic carbon of the oxonium ion.

-

Final Deprotonation: Deprotonation of the resulting oxonium ion by a base yields the final product, this compound, and regenerates the acid catalyst.

An alternative and efficient method for the synthesis of this compound involves the reaction of butanone with triethyl orthoformate. In this process, triethyl orthoformate serves as both a source of ethoxy groups and a dehydrating agent, driving the equilibrium towards the formation of the ketal. The reaction is also acid-catalyzed.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound via different catalytic systems.

| Reactants | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Butanone, Ethanol | Sulfuric Acid | 20 | 0.33 | 85.0 | [1] |

| Butanone, Triethyl Orthoformate | Aminosulfonic Acid | 25 | 5 | 92.0 | [1] |

Experimental Protocols

General Acid-Catalyzed Ketalization of Butanone with Ethanol

This protocol is a generalized procedure based on common laboratory practices for acid-catalyzed ketalization.

Materials:

-

Butanone

-

Anhydrous Ethanol

-

Acid Catalyst (e.g., concentrated Sulfuric Acid or p-Toluenesulfonic acid)

-

Anhydrous Sodium Sulfate

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Brine

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add butanone and an excess of anhydrous ethanol.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of the acid catalyst.

-

Allow the reaction mixture to stir at room temperature or gently heat under reflux. The reaction progress can be monitored by TLC or GC analysis.

-

Once the reaction is complete, quench the reaction by adding a saturated sodium bicarbonate solution until the mixture is neutral.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Ketalization using Triethyl Orthoformate

This protocol describes the synthesis of this compound using triethyl orthoformate as both a reagent and a water scavenger.

Materials:

-

Butanone

-

Triethyl Orthoformate

-

Acid Catalyst (e.g., Aminosulfonic Acid or a Lewis acid)

-

Anhydrous Ethanol (as solvent)

Procedure:

-

In a round-bottom flask, dissolve butanone in anhydrous ethanol.

-

Add a stoichiometric excess of triethyl orthoformate to the solution.

-

Add a catalytic amount of the acid catalyst.

-

Stir the reaction mixture at room temperature. Monitor the reaction by TLC or GC.

-

Upon completion, neutralize the catalyst with a suitable base (e.g., triethylamine (B128534) or sodium bicarbonate solution).

-

Remove the solvent and other volatile components under reduced pressure.

-

The resulting crude product can be purified by distillation.

Visualizations

Caption: Acid-catalyzed formation of this compound from butanone and ethanol.

Caption: General experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Conformational Analysis of 2,2-Diethoxybutane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the conformational analysis of 2,2-diethoxybutane. Due to the absence of specific experimental data for this molecule in published literature, this document presents a thorough, theory-based analysis. It outlines the predicted conformational preferences and details the experimental and computational methodologies that would be employed to validate these predictions. The information is structured to be of high value to researchers in medicinal chemistry, materials science, and chemical synthesis where understanding molecular geometry is critical.

Introduction to the Conformational Landscape of this compound

This compound, a ketal, possesses significant conformational flexibility due to rotations around several single bonds. The central quaternary carbon atom (C2) is a key structural feature, creating a sterically hindered environment that dictates the preferred spatial arrangement of the substituent groups. The primary rotations determining the overall conformation are around the C2-C3 bond and the two C2-O bonds. Understanding the energetic landscape of these rotations is crucial for predicting the molecule's physical properties, reactivity, and potential interactions in a biological or chemical system.

The principal dihedral angles that define the conformational space of this compound are:

-

τ1 (O-C2-C3-C4): Rotation around the C2-C3 bond, which positions the ethyl group relative to the two ethoxy groups.

-

τ2 (C3-C2-O-C): Rotation around one of the C2-O bonds.

-

τ3 (C3-C2-O-C): Rotation around the other C2-O bond.

Analysis of these rotations allows for the identification of low-energy (stable) and high-energy (unstable) conformers. The stability of these conformers is primarily governed by torsional strain (from eclipsing interactions) and steric strain (from repulsive interactions between bulky groups).

Predicted Conformational Isomers

Based on the principles of steric hindrance and torsional strain, we can predict the major conformers arising from rotation around the C2-C3 bond. The Newman projections for these conformers are shown below. The front carbon is C3 and the back carbon is C2. For simplicity, the ethoxy groups (-OCH2CH3) are abbreviated as '-OEt'.

Caption: Relationship between staggered and eclipsed conformers.

The staggered conformations are expected to be energy minima, while the eclipsed conformations represent energy maxima.

-

Anti-Conformer: The ethyl group is positioned 180° away from one of the ethoxy groups. This is predicted to be one of the more stable conformations due to minimized steric interactions.

-

Gauche Conformers: The ethyl group is positioned 60° away from the ethoxy groups. There are two possible gauche conformers which are enantiomeric if the two ethoxy groups are considered distinct. These are expected to be slightly higher in energy than the anti-conformer due to steric repulsion between the ethyl and ethoxy groups.

The eclipsed conformations, where the substituents on the C2 and C3 carbons are aligned, are significantly destabilized by torsional and steric strain and are considered transition states between the staggered conformers.

Quantitative Conformational Analysis (Hypothetical Data)

The following tables summarize the hypothetical quantitative data that would be expected from a detailed computational chemistry study of this compound. These values are estimates based on typical energy differences for similar molecular fragments.

Table 1: Predicted Relative Energies of Staggered Conformers

| Conformer | Dihedral Angle (O-C2-C3-C4) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Anti | 180° | 0.0 | ~45 |

| Gauche | 60° | 0.5 | ~27.5 |

| Gauche' | 300° (-60°) | 0.5 | ~27.5 |

Table 2: Predicted Rotational Energy Barriers

| Rotation | Energy Barrier (kcal/mol) | Description |

| Anti to Eclipsed | ~4.0 | Eclipsing of ethyl and ethoxy groups. |

| Gauche to Eclipsed | ~3.5 | Eclipsing of ethyl and ethoxy groups. |

Experimental and Computational Protocols

A definitive conformational analysis of this compound would require a combination of experimental spectroscopic methods and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol:

-

Sample Preparation: A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl3, acetone-d6) in a 5 mm NMR tube.

-

1H and 13C NMR: Standard 1D proton and carbon spectra are acquired at room temperature to confirm the chemical structure.

-

Variable Temperature (VT) NMR: 1H NMR spectra are recorded over a range of temperatures (e.g., from 298 K down to 183 K). At lower temperatures, the interconversion between conformers may slow down sufficiently on the NMR timescale to allow for the observation of separate signals for each conformer.

-

NOESY/ROESY: 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments can be performed to identify protons that are close in space, providing evidence for the predominant solution-state conformation.

-

Data Analysis: The populations of different conformers can be determined from the integration of the resolved signals at low temperatures. The energy barriers between conformers can be calculated from the coalescence temperature of the signals.

-

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

-

Protocol:

-

Sample Injection: A dilute solution of this compound is injected into a GC instrument with a high-resolution capillary column.

-

Separation: If the energy barrier to interconversion is high enough, it might be possible to separate the conformers chromatographically.

-

Detection: The separated conformers are detected by a mass spectrometer, which provides their mass-to-charge ratio and fragmentation pattern.

-

Molecular Mechanics (MM)

-

Protocol:

-

Force Field Selection: A suitable force field (e.g., MMFF94, OPLS3e) is chosen.

-

Conformational Search: A systematic or stochastic conformational search is performed by rotating the key dihedral angles (τ1, τ2, τ3) in small increments (e.g., 10-15°).

-

Energy Minimization: The geometry of each resulting conformer is optimized to find the nearest local energy minimum.

-

Analysis: The energies of all identified conformers are compared to locate the global minimum and other low-energy structures.

-

Density Functional Theory (DFT)

-

Protocol:

-

Initial Geometries: The low-energy conformers identified from the molecular mechanics search are used as starting points.

-

Geometry Optimization: The geometry of each conformer is re-optimized at a higher level of theory (e.g., B3LYP/6-31G(d,p) or a more advanced functional and basis set).

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

-

Transition State Search: To determine the energy barriers, transition state structures connecting the minima are located using methods like Synchronous Transit-Guided Quasi-Newton (STQN).

-

NMR Prediction: The chemical shifts and coupling constants for the optimized conformers can be calculated and compared with experimental data.

-

Caption: A typical computational workflow for conformational analysis.

Conclusion

The conformational landscape of this compound is predicted to be dominated by staggered conformers, with the anti-conformer likely being the most stable due to minimized steric interactions. A definitive understanding of the relative energies and populations of these conformers requires a synergistic approach combining experimental techniques, particularly variable-temperature NMR, with high-level computational modeling. The protocols and hypothetical data presented in this guide provide a solid framework for any future investigation into the conformational behavior of this and related ketal structures, which is of significant interest in the fields of drug design and materials science.

2,2-Diethoxybutane: A Comprehensive Technical Guide to its Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Executive Summary

2,2-Diethoxybutane, a dialkyl acetal (B89532), presents a versatile platform for a range of industrial applications. This technical guide explores its potential uses as a solvent in coatings and agrochemical formulations, as a fuel additive, in polymer chemistry, and as a crucial protecting group in organic synthesis. This document provides a comprehensive overview of its physicochemical properties, synthesis methodologies, and detailed experimental protocols. While direct industrial application data for this compound is emerging, this guide draws parallels with structurally similar compounds to highlight its potential and provide a roadmap for future research and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H18O2 | [1][2] |

| Molecular Weight | 146.23 g/mol | [1][2] |

| CAS Number | 52752-16-6 | [1][2] |

| Appearance | Colorless liquid (predicted) | |

| Density | 0.843 g/cm³ @ 20 °C | [1] |

| Boiling Point | 140.7 °C @ 760 mmHg | [1] |

| Flash Point | 20.4 °C | [1] |

| Vapor Pressure | 7.58 mmHg @ 25 °C | [1] |

| Solubility | Insoluble in water; soluble in many organic solvents | [3] |

| LogP | 2.18560 | [1] |

| Refractive Index | 1.405 |

Synthesis of this compound

The synthesis of this compound can be achieved through the acetalization of 2-butanone (B6335102). Two primary methods are reported with good to excellent yields.

Synthesis via Reaction with Triethyl Orthoformate

This method utilizes triethyl orthoformate as both a reactant and a dehydrating agent, in the presence of an acid catalyst.

A reported synthesis using aminosulfonic acid as a catalyst at 25°C for 5 hours gives a yield of 92.0%.[1]

Synthesis via Reaction with Ethanol

A more direct approach involves the reaction of 2-butanone with ethanol in the presence of a strong acid catalyst and a dehydrating agent.

A synthesis using sulfuric acid as the catalyst in diethyl ether has been reported to yield 85.0% of this compound.[1]

Potential Industrial Applications

Solvent in Coatings and Paints

The properties of this compound, such as its moderate boiling point and good solvency for a variety of resins, suggest its potential as a solvent in the coatings industry.[3] Solvents play a crucial role in paint formulations by dissolving binders and additives, controlling viscosity, and influencing the drying time and film formation.[4] Glycol ethers and their acetates, which are structurally related to this compound, are widely used in coatings to improve flow and leveling.[3]

Experimental Protocol: Evaluation of this compound as a Coating Solvent

This protocol outlines a general procedure for evaluating the performance of this compound in a simple solvent-borne acrylic lacquer formulation.

Materials:

-

Acrylic resin

-

This compound (test solvent)

-

Standard coating solvent (e.g., methyl isobutyl ketone) for control

-

Pigment (e.g., titanium dioxide)

-

Dispersing agent

-

Substrate panels (e.g., steel or aluminum)

Procedure:

-

Formulation Preparation:

-

Prepare two formulations: one with this compound and a control with the standard solvent.

-

In a mixing vessel, dissolve the acrylic resin in the respective solvent.

-

Add the pigment and dispersing agent and mix at high speed until a uniform dispersion is achieved.

-

Adjust the viscosity with additional solvent as needed.

-

-

Application:

-

Apply the coatings to the substrate panels using a film applicator to ensure uniform thickness.

-

-

Performance Testing:

-

Drying Time: Evaluate touch-dry and hard-dry times according to ASTM D1640.

-

Film Hardness: Measure pencil hardness (ASTM D3363).

-

Gloss: Measure the 60° gloss using a gloss meter (ASTM D523).

-

Adhesion: Assess cross-hatch adhesion (ASTM D3359).

-

Expected Outcome: The performance of the this compound-based coating would be compared to the control to assess its suitability as a coating solvent, with particular attention to its effect on drying time and film properties.

Solvent in Agrochemical Formulations

Emulsifiable concentrate (EC) formulations are a common type of agrochemical product where the active ingredient is dissolved in a solvent system along with emulsifiers.[5][6][7] The solvent's ability to dissolve the active ingredient and its compatibility with the emulsifier system are critical for the formulation's stability and efficacy. The properties of this compound suggest it could serve as a solvent in such formulations, particularly for hydrophobic active ingredients.

Logical Workflow for Developing an EC Formulation with this compound

Fuel Additive

Oxygenated compounds are added to gasoline and diesel fuels to improve combustion and reduce harmful emissions such as carbon monoxide and particulate matter.[1][8][9][10] Acetals and other ethers are a class of oxygenates that have been investigated for this purpose.[8] The presence of oxygen in the this compound molecule could potentially lead to more complete combustion.

Potential Effects of this compound as a Fuel Additive:

| Parameter | Potential Effect |

| Octane/Cetane Number | May increase, leading to improved engine performance. |

| Emissions | Potential reduction in CO and particulate matter. |

| Engine Performance | Could lead to smoother combustion. |

Further research is required to quantify the specific effects of this compound on engine performance and emissions.

Polymer Chemistry

Protecting Group in Organic Synthesis

In multi-step organic synthesis, particularly in the pharmaceutical industry, it is often necessary to temporarily block a reactive functional group to prevent it from reacting while another part of the molecule is being modified.[15][16] Acetals and ketals are commonly used as protecting groups for aldehydes and ketones due to their stability under basic and nucleophilic conditions and their ease of removal under acidic conditions.[15][16][17] this compound is a diethyl ketal of 2-butanone and can be used to protect the ketone functionality.

Workflow for the Use of this compound as a Protecting Group

Experimental Protocol: Protection of a Ketone using this compound (Transketalization)

Materials:

-

Substrate containing a ketone and another functional group (e.g., an ester)

-

This compound

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., toluene)

-

Dean-Stark apparatus

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the substrate in the anhydrous solvent.

-

Add an excess of this compound and a catalytic amount of the acid catalyst.

-

Heat the mixture to reflux and collect the azeotrope of ethanol and the solvent in the Dean-Stark trap to drive the equilibrium towards the formation of the new ketal.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture and quench with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the protected substrate.

Spectroscopic Data (Predicted)

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ ~0.9 ppm (t, 3H): Methyl protons of the ethyl group on the butane (B89635) chain.

-

δ ~1.2 ppm (t, 6H): Methyl protons of the two ethoxy groups.

-

δ ~1.6 ppm (q, 2H): Methylene protons of the ethyl group on the butane chain.

-

δ ~1.3 ppm (s, 3H): Methyl protons adjacent to the quaternary carbon.

-

δ ~3.4 ppm (q, 4H): Methylene protons of the two ethoxy groups.

Predicted ¹³C NMR (CDCl₃, 100 MHz):

-

δ ~8 ppm: Methyl carbon of the ethyl group on the butane chain.

-

δ ~15 ppm: Methyl carbons of the ethoxy groups.

-

δ ~25 ppm: Methyl carbon adjacent to the quaternary carbon.

-

δ ~30 ppm: Methylene carbon of the ethyl group on the butane chain.

-

δ ~58 ppm: Methylene carbons of the ethoxy groups.

-

δ ~100 ppm: Quaternary (ketal) carbon.

Predicted IR (neat):

-

~2970-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1100-1050 cm⁻¹: C-O stretching vibrations characteristic of the acetal group.

Predicted Mass Spectrum (EI):

-

Molecular Ion (M⁺): m/z = 146 (low intensity).

-

Major Fragments: Loss of an ethoxy group (m/z = 101), loss of an ethyl group (m/z = 117).

Conclusion

This compound is a promising chemical intermediate with a range of potential industrial applications. Its properties as a solvent, its potential as a fuel additive, and its utility as a protecting group in organic synthesis warrant further investigation. The experimental protocols and predictive data provided in this guide offer a foundation for researchers and drug development professionals to explore and unlock the full potential of this versatile molecule. Further studies focusing on quantitative performance data in specific applications are crucial for its successful industrial adoption.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound|lookchem [lookchem.com]

- 3. longchangchemical.com [longchangchemical.com]

- 4. specialchem.com [specialchem.com]

- 5. US9781921B2 - Emulsifiable concentrate formulation - Google Patents [patents.google.com]

- 6. Agro Chemicals - Formulation [jeevanchemicals.com]

- 7. shreechem.in [shreechem.in]

- 8. mdpi.com [mdpi.com]

- 9. matec-conferences.org [matec-conferences.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]

- 13. Chain transfer - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]